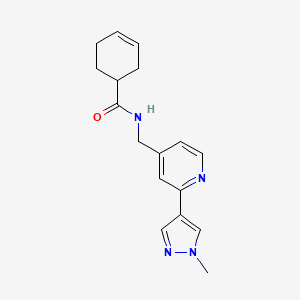

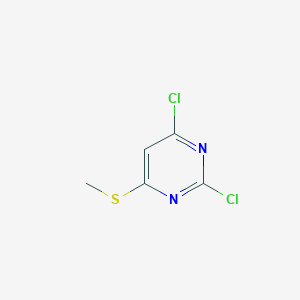

![molecular formula C16H18F3N3O B2547494 4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine CAS No. 860787-32-2](/img/structure/B2547494.png)

4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. The presence of the piperidine moiety and the trifluoromethyl group suggests potential for significant biological activity, as these groups are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from basic building blocks such as carboxylic acids, esters, or hydrazides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent conversions to yield the target compounds . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves converting organic acids into esters, hydrazides, and then to the final oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. Crystallographic studies can provide detailed insights into the conformation of the piperazine or piperidine rings and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives can be explored through computational methods like density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attacks. These studies can help predict the behavior of these compounds in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring and the nature of the piperidine or piperazine moiety. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The antimicrobial and antifungal activities of these compounds suggest that they could serve as lead compounds for the development of new therapeutic agents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds bearing the 1,3,4-oxadiazole moiety, such as 4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine, have garnered significant interest due to their diverse biological activities. Research has demonstrated the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). This study underscores the potential of such compounds in developing new antimicrobial agents.

Anticancer Potential

The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents reveal the potential therapeutic applications of these compounds. Certain derivatives have shown to possess strong anticancer activity, with IC50 values indicating significant potency relative to established chemotherapy agents like doxorubicin (A. Rehman et al., 2018). This highlights their relevance in cancer research and the possibility of developing new anticancer drugs.

Enzyme Inhibition for Therapeutic Applications

The chemical synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides offer insights into their inhibitory activity against specific enzymes like butyrylcholinesterase (BChE). These compounds, through molecular docking studies, have shown potential for ligand-BChE binding affinity, indicating their possible use in treating diseases related to enzyme dysfunction (H. Khalid et al., 2016).

Antifungal Activities

Research into novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents demonstrates the potential of these compounds in addressing fungal infections. Certain derivatives have shown comparable or even superior activity against fungi like Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus when compared to conventional antifungal drugs (J. Sangshetti & D. Shinde, 2011).

properties

IUPAC Name |

5-[(4-methylpiperidin-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c1-11-5-7-22(8-6-11)10-14-20-15(21-23-14)12-3-2-4-13(9-12)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCDCVVREWCCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

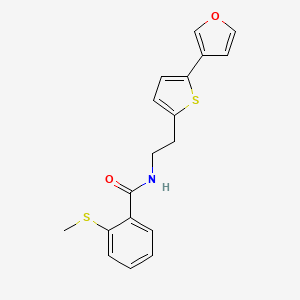

![1-{1-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2547411.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

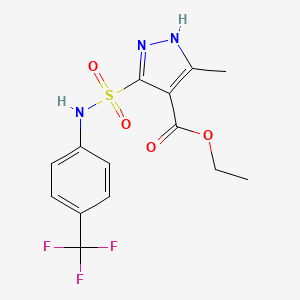

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2547415.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline](/img/structure/B2547416.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2547423.png)

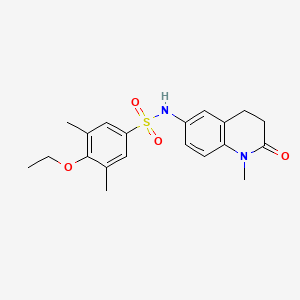

![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)

![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2547430.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)